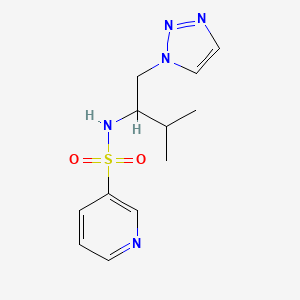
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment . The presence of the 1,2,3-triazole ring in the structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is a complex molecule that interacts with various targets. Similar compounds, such as 1,2,3-triazole derivatives, have been reported to interact with a variety of enzymes and receptors , suggesting that this compound may have a similar range of targets.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to affect various biological activities . This suggests that this compound may also influence a range of biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
准备方法
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for synthesizing 1,2,3-triazole derivatives. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
相似化合物的比较
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: A compound with two triazole moieties and a central pyridine core, used in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a sulfonamide group, imparting distinct chemical and biological properties.
属性
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-7-6-14-16-17)15-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMFXUPXJDHQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2689457.png)
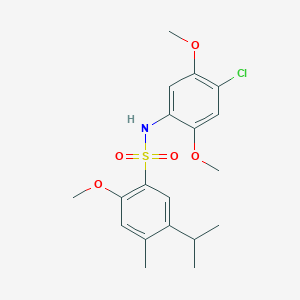
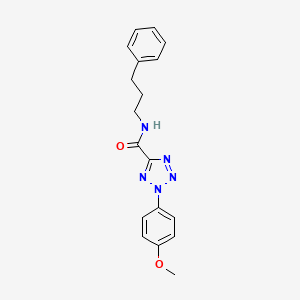
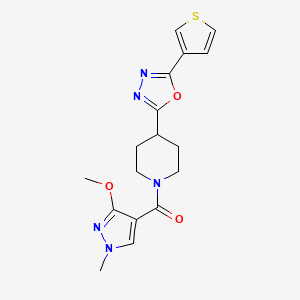
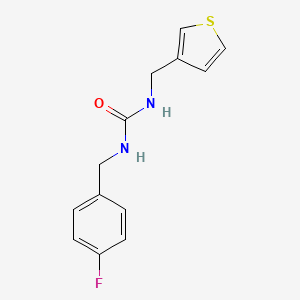
![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)
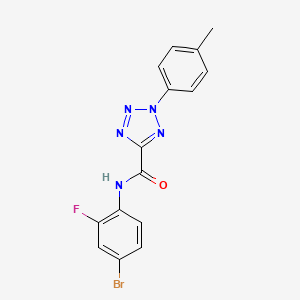
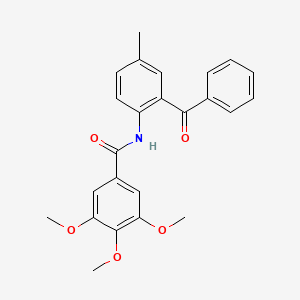
![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)
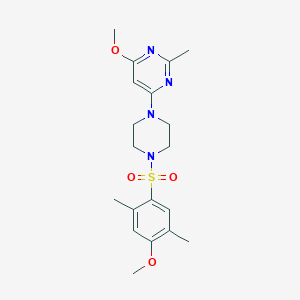
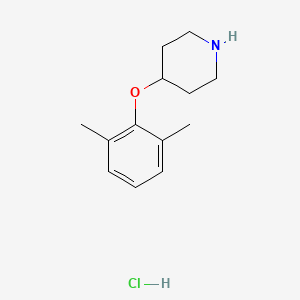
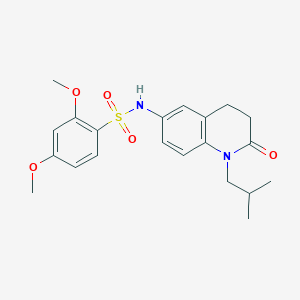
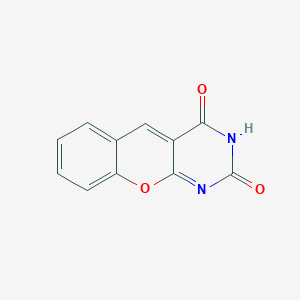
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)
